molecular formula C15H15N5O2 B5428367 N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

Cat. No. B5428367
M. Wt: 297.31 g/mol
InChI Key: BSXFVGKZEIBPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is a chemical compound that has gained attention in recent years due to its potential biomedical applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide in lab experiments is its potential as an anti-tumor agent. It has been shown to have activity against various types of cancer cells, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide. One direction is to further investigate its mechanism of action and to identify the specific enzymes and pathways that it targets. Another direction is to explore its potential as an anti-inflammatory and anti-oxidant agent. Additionally, further studies are needed to optimize its use in lab experiments and to determine its potential as a therapeutic agent for cancer and other diseases.

Synthesis Methods

The synthesis of N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is a multi-step process that involves the use of various chemicals and reagents. The first step involves the condensation of 2-amino-5-propyl-1,3,4-thiadiazole with ethyl acetoacetate to form 7-ethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]triazolo[5,1-c][1,4]benzodiazepine. The second step involves the hydrolysis of the ethyl ester group to form 7-hydroxy-2-(5-propyl-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]triazolo[5,1-c][1,4]benzodiazepine. The final step involves the reaction of 7-hydroxy-2-(5-propyl-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]triazolo[5,1-c][1,4]benzodiazepine with benzoyl chloride to form this compound.

Scientific Research Applications

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide has been studied for its potential biomedical applications. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent.

properties

IUPAC Name

N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-2-6-11-9-12(21)20-15(16-11)18-14(19-20)17-13(22)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H2,16,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXFVGKZEIBPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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